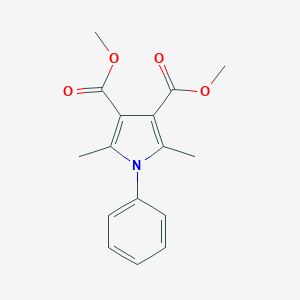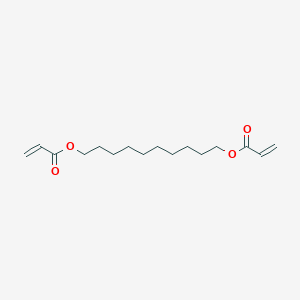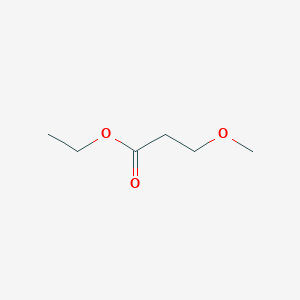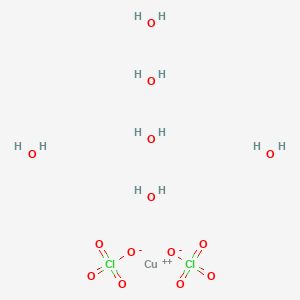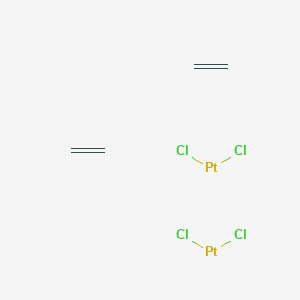
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II)
Overview
Description
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is a coordination compound with the molecular formula C4H8Cl4Pt2. It is also known as Zeise’s dimer and has a molecular weight of 588.08 g/mol . This compound is notable for its unique structure, where two platinum atoms are bridged by two chlorine atoms and each platinum atom is further coordinated to an ethylene ligand.
Preparation Methods
The synthesis of DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with ethylene in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dimeric complex . The general reaction can be represented as follows:
K2[PtCl4]+2C2H4+2HCl→[Pt2Cl2(C2H4)2Cl2]+2KCl
Industrial production methods for this compound are similar but often involve scaling up the reaction and optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine ligands can be substituted by other ligands such as phosphines, amines, or other halides under appropriate conditions.
Oxidation and Reduction: The platinum centers can undergo oxidation and reduction reactions, which can alter the oxidation state of the metal and the overall properties of the compound.
Addition Reactions: The ethylene ligands can participate in addition reactions with various reagents, leading to the formation of new complexes.
Common reagents used in these reactions include phosphines, amines, halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) has several scientific research applications:
Mechanism of Action
The mechanism by which DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) exerts its effects involves the coordination of the platinum centers to target molecules. In biological systems, this can include binding to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) can be compared with other platinum-based compounds such as cisplatin, carboplatin, and oxaliplatin. These compounds also contain platinum and are used in various applications, particularly in medicine as anticancer agents . DI-MU-Chloro-dichlorobis(ethylene)diplatinum(II) is unique due to its dimeric structure and the presence of ethylene ligands, which confer distinct chemical and physical properties .
Similar Compounds
Cisplatin: A widely used anticancer drug with a different coordination environment around the platinum center.
Carboplatin: Another anticancer agent with a bidentate dicarboxylate ligand.
Oxaliplatin: Contains an oxalate ligand and is used in chemotherapy.
Properties
IUPAC Name |
dichloroplatinum;ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4.4ClH.2Pt/c2*1-2;;;;;;/h2*1-2H2;4*1H;;/q;;;;;;2*+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLBDYCZFZESPN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C.C=C.Cl[Pt]Cl.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl4Pt2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12073-36-8, 12144-54-6 | |
| Record name | Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12073-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | stereoisomer of Di-μ-chlorodichlorobis(η2-ethene)diplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12144-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-μ-chlorodichlorobis(η2-ethylene)diplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the key finding of the research paper "Substitution reactions for ligands of platinum(II) complexes. Solvation and chloride ion exchange for solutions of trans-di-.mu.-chloro-dichlorobis(ethylene)diplatinum(II) in ethanol"?
A1: This research paper [] investigates the behavior of Di-µ-chloro-dichlorobis(ethylene)diplatinum(II) in ethanol solution. The key finding is the observation of chloride ion exchange reactions. This means that the chloride ions in the complex can be replaced by other ions present in the solution, in this case, likely ethanol molecules. This exchange process is influenced by the solvent (ethanol) and its ability to interact with the platinum complex. This finding is important because it sheds light on the reactivity of this platinum complex and its potential to undergo ligand substitution reactions, which can have implications for its catalytic activity and other applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



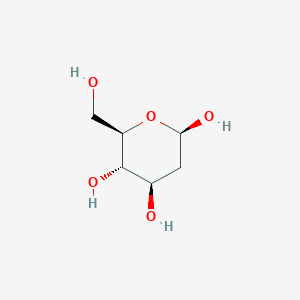
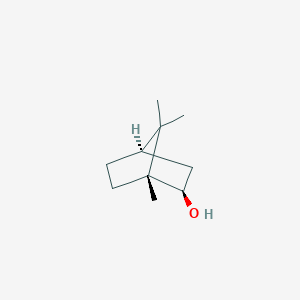
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
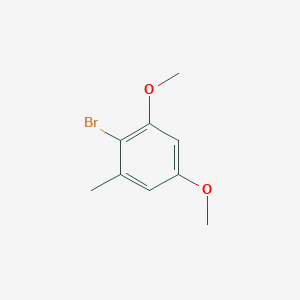
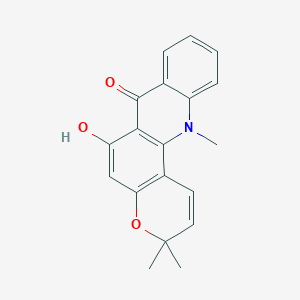
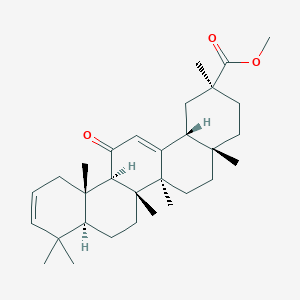

![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)

